3-Fluoroglutamate

Description

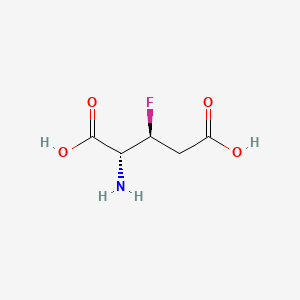

Structure

3D Structure

Properties

CAS No. |

97315-76-9 |

|---|---|

Molecular Formula |

C5H8FNO4 |

Molecular Weight |

165.12 g/mol |

IUPAC Name |

(2R,3S)-2-amino-3-fluoropentanedioic acid |

InChI |

InChI=1S/C5H8FNO4/c6-2(1-3(8)9)4(7)5(10)11/h2,4H,1,7H2,(H,8,9)(H,10,11)/t2-,4-/m0/s1 |

InChI Key |

WUDOIEVYRDRGAN-OKKQSCSOSA-N |

SMILES |

C(C(C(C(=O)O)N)F)C(=O)O |

Isomeric SMILES |

C([C@@H]([C@@H](C(=O)O)N)F)C(=O)O |

Canonical SMILES |

C(C(C(C(=O)O)N)F)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

97315-76-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-fluoroglutamate 3-fluoroglutamate, threo-isomer 3-fluoroglutamic acid |

Origin of Product |

United States |

Enzymatic Interactions and Metabolic Pathways of 3 Fluoroglutamate and Analogues

Substrate Specificity and Enzyme Inhibition Studies

The introduction of a fluorine atom to the glutamate (B1630785) molecule significantly alters its interaction with various enzymes. These interactions are highly dependent on the position of the fluorine atom and the stereochemistry of the molecule.

Interaction with Glutamate Decarboxylase (GAD)

Glutamate Decarboxylase (GAD) is a key enzyme in the central nervous system responsible for catalyzing the decarboxylation of glutamate to form the inhibitory neurotransmitter γ-aminobutyric acid (GABA).

Competitive Reversible Inhibition by 4-Fluoroglutamate Stereoisomers

Studies on rat brain glutamate decarboxylase have shown that all stereoisomers of 4-fluoroglutamate (4-F-Glu) act as inhibitors of the enzyme. nih.govnactem.ac.uk The inhibition mechanism for all stereoisomers was determined to be of the competitive type. nih.govnactem.ac.uk This inhibition was found to be largely reversible, as demonstrated by dialysis experiments. nih.gov

Differential Effects of Stereoisomers on GAD Activity

The inhibitory potency of 4-fluoroglutamate on GAD activity is highly dependent on its stereoisomeric form. nih.govnactem.ac.uk At a concentration of 1 x 10⁻² M, D-erythro-4-F-Glu was identified as the most potent inhibitor, achieving approximately 70% inhibition of L-glutamate decarboxylation. nih.govnactem.ac.uk The inhibitory constants (Ki) varied among the stereoisomers, with the D-erythro isomer displaying the strongest inhibition and the D-threo and L-erythro isomers showing weaker effects. nih.govnactem.ac.uk

| Stereoisomer of 4-Fluoroglutamate | Inhibitory Constant (Ki) |

|---|---|

| D-erythro | 2 x 10⁻³ M |

| D-threo | 1.1 x 10⁻² M |

| L-erythro | 1.1 x 10⁻² M |

Activity with Folylpoly-γ-glutamate Synthetase

Folylpoly-γ-glutamate synthetase (FPGS) is a crucial enzyme in folate metabolism. wikipedia.orgnih.gov It catalyzes the addition of glutamate residues to folate and its analogues, a process known as polyglutamylation. nih.govnih.gov This modification is essential for retaining folate cofactors within the cell and enhancing their affinity for folate-dependent enzymes. nih.govnih.gov

Affinity of 4-Fluoroglutamate for Folylpolyglutamate Synthetase

The stereoisomers of 4-fluoroglutamate exhibit different affinities and activities with partially purified rat liver folylpolyglutamate synthetase. nih.gov

DL-threo-4-Fluoroglutamate was found to be an effective, concentration-dependent inhibitor of the polyglutamylation of both tetrahydrofolate and the antifolate drug methotrexate. nih.gov It also acts as an alternate substrate, being incorporated only slightly less effectively than the natural substrate, L-glutamate. nih.gov However, the resulting product, a pteroylglutamyl-γ-(4-fluoro)glutamate, is a very poor substrate for subsequent glutamylation, effectively acting as a chain terminator of polyglutamate synthesis. nih.gov

The erythro isomer of 4-fluoroglutamate, in contrast, is only a weak inhibitor and is poorly incorporated by the enzyme. nih.gov

Substrate Behavior of Fluorinated Folic Acid Analogues

The incorporation of fluorinated glutamate analogues into folic acid or its antagonists (like methotrexate) alters their behavior as substrates for FPGS. nih.gov

DL-beta,beta-difluorofolic acid , which contains a DL-3,3-difluoroglutamic acid moiety, was found to be a better substrate for human FPGS from CCRF-CEM leukemia cells than folic acid itself, with a V/K value approximately 7-fold greater. nih.gov

Conversely, L-threo-gamma-fluorofolic acid and L-threo-gamma-fluoromethotrexate , which are synthesized with L-threo-4-fluoroglutamic acid, show no substrate activity with the same enzyme. nih.gov This demonstrates that the position of fluorine substitution on the glutamate moiety critically influences the ability of the resulting folate analogue to be polyglutamylated. nih.gov

Substrate Properties for Glutamate Dehydrogenase and Aminotransferases

Currently, there is a lack of specific research data detailing the interaction of 3-fluoroglutamate with glutamate dehydrogenase and aminotransferases. While extensive research exists for the non-fluorinated parent molecule, L-glutamate, and for other fluorinated analogues such as 4-fluoroglutamate, the substrate properties of this compound for these particular enzymes remain to be fully elucidated.

In studies involving the closely related compound, 4-fluoroglutamate, both the (2S,4S) and (2S,4R) diastereoisomers have been shown to be moderate to good substrates for glutamate dehydrogenase, as well as for aspartate and alanine (B10760859) aminotransferases, when compared to L-glutamate. This suggests that the presence of a fluorine atom on the glutamate backbone does not preclude binding and turnover by these enzymes. However, the difference in the position of the fluorine atom, from the 4-position to the 3-position, can significantly alter the electronic properties and conformation of the molecule, meaning that these findings cannot be directly extrapolated to this compound without specific experimental verification.

Biotransformation and Defluorination Mechanisms

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage a significant biochemical challenge. Nevertheless, various organisms have evolved enzymatic machinery capable of defluorinating organofluorine compounds.

Microbial Degradation Pathways of Fluoroglutamates

The microbial metabolism of fluorinated amino acids is an area of active investigation, driven by the potential for bioremediation and the discovery of novel enzymatic activities.

While specific pathways for this compound are not extensively documented, studies on analogous compounds provide insight into potential mechanisms. For instance, the degradation of 4-fluoroglutamate in cell-free extracts of certain bacteria results in the production of equimolar amounts of fluoride (B91410) ions and ammonia (B1221849) nih.gov. This concurrent release suggests a linked deamination and defluorination process. It is hypothesized that deamination of the fluorinated amino acid could lead to an unstable intermediate that subsequently undergoes non-enzymatic fluoride elimination nih.govacs.org.

In a study focused on the isomers of this compound, it was observed that the L-erythro isomer undergoes a loss of the fluorine atom when interacting with glutamate decarboxylase from Escherichia coli. This reaction yields an unstable enamine intermediate, which upon hydrolysis, forms succinic semialdehyde nih.govnih.gov. This demonstrates a direct enzymatic process leading to defluorination. In contrast, the L-threo isomer is decarboxylated without the loss of fluorine nih.govnih.gov.

Research has identified specific microbial species capable of degrading fluoroglutamates. Cell-free extracts from Streptomyces cattleya and Proteus mirabilis have been shown to effectively defluorinate 4-fluoroglutamate nih.gov. The enzymatic activity responsible for this transformation was found to be located in the soluble fraction of the cell extracts nih.gov.

While these findings are specific to 4-fluoroglutamate, they highlight these microbial species as prime candidates for investigating the degradation of this compound. The enzymes involved in these processes are yet to be fully characterized but are of significant interest for their potential applications in biocatalysis and bioremediation.

| Microbial Species | Compound Degraded | Key Observation | Cellular Fraction |

| Streptomyces cattleya | 4-Fluoroglutamate | Equimolar release of fluoride and ammonia | Soluble |

| Proteus mirabilis | 4-Fluoroglutamate | Equimolar release of fluoride and ammonia | Soluble |

| Escherichia coli | L-erythro-3-Fluoroglutamate | Defluorination to succinic semialdehyde | - |

Mammalian Metabolism and Elimination Reactions

The fate of fluorinated amino acids in mammalian systems is crucial for understanding their potential pharmacological or toxicological effects.

There is currently no specific information available in the scientific literature regarding the gamma-elimination reactions of this compound catalyzed by mammalian cytosolic fractions. While cytosolic fractions of mammalian cells are known to contain a wide array of enzymes capable of metabolizing xenobiotics, the specific pathways for this compound have not been reported. Further research is required to determine if and how this compound is metabolized in mammalian cytosol and whether gamma-elimination is a relevant pathway.

Role of Alanine Aminotransferase in Fluoroglutamate Metabolism

Alanine aminotransferase (ALT), a key enzyme in amino acid metabolism, demonstrates significant interaction with fluorinated analogues of glutamate. wikipedia.orgelisakits.co.ukwjgnet.comsemanticscholar.org Studies involving diastereoisomers of 4-fluoroglutamate (4-FGlu) have revealed that these compounds act as moderate-to-good substrates for ALT, in some cases even better than the natural substrate, L-glutamate. nih.govnih.gov

Specifically, pig heart ALT-catalyzed transamination rates with (2S,4S)-4-FGlu and (2S,4R)-4-FGlu were found to be faster than with L-glutamate. nih.gov This indicates that the introduction of a fluorine atom at the C4 position does not hinder, and may even enhance, the substrate activity with this particular enzyme.

A notable and unusual catalytic activity of ALT when interacting with 4-FGlu diastereoisomers is the promotion of a γ-elimination reaction. nih.govnih.gov This reaction results in the generation of α-ketoglutarate (2-oxoglutarate) and the release of a fluoride ion. nih.gov This competing reaction pathway, alongside the primary aminotransferase function, represents a significant alteration in the enzyme's catalytic behavior induced by the fluorinated substrate. nih.gov Research has shown no significant difference in the enzyme's ability to generate α-ketoglutarate from either the (2S,4R) or (2S,4S) diastereoisomer of 4-FGlu, suggesting the elimination reaction is not highly dependent on the stereochemistry at the C4 position. nih.gov

Table 1: Relative Rates of Pig Heart Alanine Aminotransferase (AlaAT) Catalyzed Transamination

| Substrate (5 mM) | Rate (nmol/min/µg) |

| L-glutamate | 20.6 ± 2.4 |

| (2S,4S)-4-FGlu | 29.6 ± 1.7 |

| (2S,4R)-4-FGlu | 30.8 ± 2.0 |

This table presents the comparative reaction rates of pig heart AlaAT with L-glutamate and two diastereoisomers of 4-fluoroglutamate, showing the enhanced substrate activity of the fluorinated analogues. nih.gov

Deamidation of Fluoroglutamine Analogues in Mammalian Systems

The metabolic processing of fluorinated glutamine analogues includes deamidation, a crucial step for their conversion into corresponding fluoroglutamate counterparts. This conversion is catalyzed by amidohydrolase enzymes, such as glutaminase (B10826351). nih.gov

Mechanistic Insights into Enzyme Catalysis with Fluorinated Substrates

Vitamin K-Dependent Carboxylation and Fluoroglutamate Interactions

The vitamin K-dependent carboxylation is a vital post-translational modification that converts specific glutamate (Glu) residues into γ-carboxyglutamate (Gla) residues, essential for the function of various proteins, particularly in blood coagulation. mdpi.comhaematologica.org The introduction of a fluorine atom into the glutamate structure, specifically creating this compound, has been used as a mechanistic probe to understand this enzymatic process. nih.govnih.gov

Studies using synthetic tripeptides containing either the (2R,3S)-erythro or the (2R,3R)-threo isomer of this compound revealed that neither peptide was carboxylated by the vitamin K-dependent carboxylase. nih.govnih.gov However, the incubation of the erythro isomer resulted in a minor product formed through the elimination of hydrogen fluoride (HF). nih.gov This elimination reaction did not occur with the threo isomer. nih.gov The formation of a dehydropeptide via the elimination of a fluoride anion is suggestive of an intermediate carbanion, which supports an ionic pathway for the carboxylation mechanism. nih.gov

Further investigations with pentapeptides (Phe-Leu-X-Glu-Val) where X was either L-threo-γ-fluoroglutamate or L-erythro-γ-fluoroglutamate provided deeper insights. Both pentapeptides were found to be substrates for the carboxylase, but the reaction sites differed based on the isomer:

With the L-threo-fluoroglutamate-containing peptide, carboxylation occurred exclusively on the unmodified glutamate residue.

With the L-erythro-fluoroglutamate-containing peptide, carboxylation occurred on both the unmodified glutamate and the fluoroglutamate residues.

These results indicate that the enzymatic hydrogen abstraction step is stereospecific. In the case of γ-fluoroglutamate, the reaction proceeds through the elimination of the hydrogen that is equivalent to the pro-S hydrogen of a standard glutamic acid residue. researchgate.net

Table 2: Outcome of Vitamin K-Dependent Carboxylation with Fluoroglutamate-Containing Peptides

| Peptide Substrate | Carboxylation Observed | HF Elimination | Site of Carboxylation |

| Tripeptide with (2R,3S)-erythro-3-FGlu | No | Yes (1% of starting material) | N/A |

| Tripeptide with (2R,3R)-threo-3-FGlu | No | No | N/A |

| Pentapeptide with L-threo-γ-FGlu | Yes | Not Reported | Exclusively on the unmodified Glu residue |

| Pentapeptide with L-erythro-γ-FGlu | Yes | Not Reported | On both the unmodified Glu and the FGlu residues |

This table summarizes the differential behavior of fluoroglutamate isomers in the vitamin K-dependent carboxylation reaction, highlighting the stereospecificity of the enzyme. nih.govresearchgate.net

Alteration of Substrate Behavior by Fluorination at Specific Positions (e.g., C4)

Substituting a hydrogen atom with fluorine at the C4 position of glutamate and glutamine has been shown to have moderate to profound effects on their interactions with various enzymes. nih.govnih.gov This strategic fluorination alters the electronic properties of the molecule and can influence binding affinity, substrate turnover, and even the type of reaction catalyzed.

As discussed previously, the two diastereoisomers of 4-fluoroglutamate (4-FGlu) are moderate-to-good substrates for glutamate dehydrogenase, aspartate aminotransferase, and alanine aminotransferase. nih.govnih.gov In the case of alanine aminotransferase, the 4-FGlu diastereoisomers were better substrates than L-glutamate itself. nih.gov

Conversely, the same C4-fluorinated analogues exhibit different behavior with other enzymes. Both 4-FGlu diastereoisomers are poor substrates for glutamine synthetase but act as strong inhibitors of the enzyme. nih.govnih.gov This demonstrates that a single modification can switch a molecule's primary role from a substrate to an inhibitor depending on the target enzyme's active site topology.

The corresponding C4-fluoroglutamine (4-FGln) diastereoisomers also show varied and stereospecific interactions. Both (2S,4R)-4-FGln and (2S,4S)-4-FGln are poor substrates for glutamine transaminase L and α-aminoadipate aminotransferase when compared to L-glutamine. nih.govnih.gov However, their interaction with glutamine transaminase K is highly dependent on the stereochemistry: (2S,4R)-4-FGln is a poor substrate, whereas (2S,4S)-4-FGln is an excellent one. nih.govnih.gov These findings underscore how fluorination at a specific position can be a powerful tool for probing enzyme active sites and creating isoform-selective enzyme effectors. nih.gov

Applications of Fluorinated Glutamate Analogues As Research Probes

Investigating Glutamine and Glutamate (B1630785) Metabolism in Cellular Systems

Cancer cells often exhibit altered metabolism, with many displaying a high dependence on glutamine for growth and survival, a phenomenon known as glutamine addiction aacrjournals.orgjci.org. Fluorinated glutamate analogues are instrumental in studying these metabolic changes.

Tracing Cellular Glutamine Pool Size and Glutaminolysis Pathways

Radiolabeled fluorinated glutamine analogues, such as ¹⁸F4-fluoroglutamine ([¹⁸F]4F-Gln), have been employed to trace cellular glutamine uptake and metabolism, providing insights into glutamine pool size and the activity of glutaminolysis pathways aacrjournals.orgsnmjournals.org. Studies using [¹⁸F]4F-Gln PET have demonstrated its ability to measure tumor cellular glutamine pool size and detect changes in response to glutaminase (B10826351) inhibition in models of triple-negative breast cancer aacrjournals.org. High glutaminase activity in these tumors correlated with a low cellular glutamine pool size, which increased upon inhibition of glutaminase aacrjournals.org. The tumor-to-blood ratios obtained from [¹⁸F]4F-Gln PET images corresponded with the distinct glutamine pool sizes observed in different tumor models aacrjournals.org.

Assessment of Intracellular Redox Status via Xc- Transporter Targeting

The cystine/glutamate antiporter, system xc⁻, plays a critical role in maintaining intracellular redox balance by importing cystine, a precursor for glutathione (B108866) synthesis, in exchange for intracellular glutamate nih.govlivingtumorlab.com. Fluorinated glutamate analogues that are substrates for the system xc⁻ transporter can be used to assess the activity of this transporter and, indirectly, the intracellular redox status researchgate.netnih.gov. (S)-4-(3-[¹⁸F]Fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG) is an L-glutamate derivative used as a PET biomarker to assess intracellular redox status by targeting the system xc⁻ transporter researchgate.netnih.gov. Studies have shown an inverse relationship between [¹⁸F]FSPG uptake and cellular reactive oxygen species (ROS) levels nih.gov. This suggests that [¹⁸F]FSPG uptake can serve as an indicator of the cellular redox state nih.gov. Changes in [¹⁸F]FSPG uptake in response to oxidative stress have been linked to alterations in intracellular cystine levels and glutathione biosynthesis nih.gov.

Elucidating Mechanisms of Glutamine Addiction in Cancer Research Models

Fluorinated glutamate and glutamine analogues contribute to understanding the mechanisms underlying glutamine addiction in various cancer models jci.orgoaepublish.com. By tracing the metabolic fate of these analogues, researchers can investigate how cancer cells utilize glutamine for energy production, biosynthesis, and redox homeostasis aacrjournals.orgnih.gov. Studies have shown that glutamine deprivation can lead to depletion of TCA cycle intermediates, decreased ATP levels, reduced glutathione pools, and apoptosis in cells with enhanced expression of oncogenes like c-Myc, which upregulates glutamine metabolism jci.org. [¹⁸F]4F-Gln PET has been used to visualize tumors exhibiting enhanced glutamine metabolism, potentially allowing for the identification of tumors with specific genetic alterations, such as c-Myc amplification, which are associated with glutamine addiction snmjournals.org.

Enzyme Mechanism Elucidation and Target Validation in Biochemical Research

Fluorinated glutamate analogues are also valuable tools for studying the mechanisms of enzymes that interact with glutamate and glutamine, and for validating these enzymes as therapeutic targets.

Use as Mechanistic Probes for Enzyme Active Sites

The incorporation of fluorine into glutamate can influence the enzymatic reactions, providing insights into the catalytic mechanisms and the nature of enzyme active sites nih.govucd.ie. Fluoroglutamate-containing peptides have been developed as mechanistic probes for enzymes like γ-glutamyl hydrolase (GH) nih.gov. Studies using these probes have shown that fluorine substitution can significantly decrease the rate of hydrolysis catalyzed by GH, suggesting that the electronic effects of fluorine impact the enzymatic activity nih.gov. By analyzing the kinetic parameters with fluorinated substrates, researchers can infer details about the rate-limiting steps and interactions within the enzyme's active site nih.govnih.gov.

Comparative Enzymological Studies in Normal and Disease States

Fluorinated glutamate and glutamine analogues are useful for comparative enzymological studies between normal and diseased tissues, particularly in the context of cancer researchgate.netrsna.org. These studies can highlight differences in enzyme activity and substrate utilization that are characteristic of the disease state. For example, comparative enzymological studies using (2S,4R)4-fluoroglutamine and (2S,4R)4-fluoroglutamate have demonstrated that these analogues are substrates for various aminotransferases and glutamate dehydrogenase researchgate.net. Such studies suggest that tumors may metabolize fluorinated glutamine in a manner generally similar to glutamine, supporting their use as probes for studying tumor metabolism researchgate.net. Differences in the enzymatic processing of these analogues in normal versus cancerous tissues can help identify metabolic vulnerabilities in cancer cells researchgate.net.

Advanced Imaging Probes in Preclinical Research

Fluorinated glutamate analogues, particularly those labeled with the positron-emitting isotope fluorine-18 (B77423) ([18F]), have emerged as valuable tools for advanced imaging in preclinical research, primarily utilizing Positron Emission Tomography (PET). These radiotracers enable the non-invasive study of amino acid transport and metabolism, which are often dysregulated in various disease states, notably cancer.

Positron Emission Tomography (PET) Imaging Agents

PET imaging with [18F]-labeled fluorinated amino acid analogues provides insights into cellular metabolic activity and transport processes. Unlike [18F]-fluorodeoxyglucose ([18F]FDG), which primarily reflects glucose metabolism, these tracers offer specificity towards amino acid pathways, which can be particularly relevant in tumors that exhibit altered amino acid dependency, such as glutamine addiction. frontiersin.orgsnmjournals.org

Development of [18F]-Labeled Fluoroglutamine and Fluoroglutamate Analogues for Research

The development of [18F]-labeled fluoroglutamine and fluoroglutamate analogues has been driven by the recognition of the crucial role of glutamine and glutamate in tumor metabolism. Several such tracers have been synthesized and evaluated for their potential in PET imaging. For instance, [18F]-(2S,4R)-4-fluoroglutamine ([18F]FGln) has been developed as a PET tracer for imaging glutamine uptake and metabolism. snmjournals.orgplos.orgresearchgate.net Another example is N-(2-[18F]fluoropropionyl)-L-glutamate ([18F]FPGLU), which has been successfully synthesized and evaluated as a potential PET tracer for glutamate metabolic imaging. nih.gov Studies have also explored 3-fluoropropyl analogs of glutamine, such as 18F-4-(3-fluoropropyl)glutamine, as potential tumor imaging agents. acs.orgresearchgate.net The synthesis of these tracers often involves the introduction of [18F]fluoride via nucleophilic substitution. acs.org

Analysis of Cellular Uptake and Retention Mechanisms in Research Models

Research into the cellular uptake and retention mechanisms of these fluorinated analogues is crucial for understanding their behavior as imaging agents. Studies have shown that [18F]FGln is taken up efficiently by various tumor cell lines. For example, in SF188 and 9L glioblastoma tumor cells, high rates of glutamine uptake were observed, with [18F]-(2S,4R)4-fluoroglutamine uptake being comparable to or higher than that of [3H]-L-glutamine and [18F]FDG in some cases. snmjournals.org The uptake of [18F]FGln in UMRC3 clear cell renal cell carcinoma (ccRCC) cells was found to be twofold higher than in normal kidney cells. researchgate.netnih.gov This uptake can be significantly reduced by the presence of excess glutamine or by inhibiting specific amino acid transporters like ASCT2. researchgate.netnih.gov

Retention mechanisms can vary between different analogues. For instance, a dual-isotope experiment comparing [3H]Gln and 18F-4-(3-fluoropropyl)glutamine in 9L cells suggested different retention mechanisms, with [3H]Gln uptake being highly associated with macromolecules while the fluorinated analogue was not. acs.orgresearchgate.net The largely reversible uptake of [18F]FGln in tumors has also been observed in dynamic imaging studies, suggesting that while taken up, it may not be extensively trapped or metabolized in all tumor types. nih.govsnmjournals.orgnih.gov

Kinetic Modeling for Metabolic Pathway Analysis using Tracers

Kinetic modeling of PET data acquired with fluorinated glutamate and glutamine analogues allows for the quantitative analysis of metabolic pathways and transport rates in research models. Dynamic PET imaging, capturing tracer activity over time, is essential for this analysis. researchgate.netfrontiersin.orgsnmjournals.org Studies using [18F]FGln in mouse models of breast cancer have employed kinetic analysis and computer simulations to understand tracer uptake kinetics. nih.govnih.govsnmjournals.org These studies have tested different compartment models, such as one- and two-compartment models, to describe the tracer kinetics. nih.govnih.govsnmjournals.org

Findings from kinetic modeling studies with [18F]FGln in breast cancer models indicated largely reversible uptake in tumors. nih.govsnmjournals.orgnih.gov Analysis suggested that a one-compartment reversible model or Logan plot graphical analysis (which supports reversible kinetics) were more reliable for estimating glutamine pool size, a key indicator of cellular glutamine metabolism, compared to a two-compartment irreversible model. nih.govsnmjournals.orgnih.govsnmjournals.org Changes in the estimated glutamine pool size, reflected by the distribution volume (VD) of [18F]FGln, have been shown to correlate with changes induced by glutaminase inhibition, supporting the use of this tracer and kinetic modeling for assessing the effect of metabolism-targeted therapies. nih.govsnmjournals.orgsnmjournals.org

Transporter Specificity and Selectivity in Research Models (e.g., LAT, System N, ASC, xCT)

The uptake of fluorinated glutamate and glutamine analogues is mediated by specific amino acid transporters, and understanding this specificity is vital for interpreting PET images and designing targeted studies. Amino acid transport systems are broadly categorized into Na+-dependent and Na+-independent systems, including LAT, System N, ASC, and xCT, among others. nih.gov

Research has investigated the transporter specificity of various fluorinated analogues. For example, in vitro cell uptake studies with 18F-4-(3-fluoropropyl)glutamine suggested it is most sensitive to the LAT transport system, followed by System N and ASC transporters. acs.orgresearchgate.net [18F]FPGLU has been shown to be mainly transported via XAG− and XC− systems. frontiersin.org

Studies with [18F]FGln in ccRCC cells demonstrated that its uptake was reduced by inhibiting ASCT2, a major glutamine transporter belonging to the ASC system, and by siRNA knockdown of ASCT2. researchgate.netnih.govpatsnap.com This indicates that ASCT2 plays a significant role in the cellular uptake of [18F]FGln in this model. researchgate.netnih.govpatsnap.com The uptake of [18F]FGln is mediated by native L-glutamine transporters. cancer.gov

The following table summarizes some of the research findings on the cellular uptake and transporter interactions of [18F]-labeled fluoroglutamine and fluoroglutamate analogues:

| Tracer | Cell Lines/Models Studied | Key Transporters Implicated (if specified) | Key Findings on Uptake/Retention | Citations |

| [18F]-(2S,4R)-4-fluoroglutamine ([18F]FGln) | SF188, 9L (glioblastoma) | Native L-glutamine transporters | High uptake, comparable or higher than [3H]Gln and [18F]FDG. Different kinetics in SF188 vs 9L. | snmjournals.orgcancer.gov |

| [18F]-(2S,4R)-4-fluoroglutamine ([18F]FGln) | UMRC3 (ccRCC), HEK293 (normal kidney) | ASCT2 (major), modulated by glutaminase inh. | Twofold higher uptake in UMRC3 vs HEK293. Reduced by excess glutamine, ASCT2 inhibition/knockdown. Increased by glutaminase inhibitor. | researchgate.netnih.govpatsnap.com |

| [18F]-(2S,4R)-4-fluoroglutamine ([18F]FGln) | Breast cancer xenografts (TNBC, ER+) | Not explicitly specified | Largely reversible uptake in tumors. Uptake correlates with glutamine pool size. | nih.govsnmjournals.orgnih.gov |

| 18F-4-(3-fluoropropyl)glutamine | 9L (glioblastoma) | LAT (most sensitive), System N, ASC | Efficient uptake, higher than [3H]Gln. Different retention mechanism compared to [3H]Gln. | acs.orgresearchgate.net |

| N-(2-[18F]fluoropropionyl)-L-glutamate ([18F]FPGLU) | S180, SPC-A-1, LTEP-a-2 (lung adenocarcinoma) | XAG−, XC− | Shows good tumor-to-background contrast. | frontiersin.orgnih.gov |

Analytical Methodologies for Characterization and Quantification of 3 Fluoroglutamate

Chromatographic Techniques

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoisomer Analysis

Chiral gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and analyzing the individual stereoisomers of chiral compounds like 3-fluoroglutamate. This method is particularly valuable for studying biological processes where different stereoisomers may exhibit distinct activities or metabolic fates.

Studies involving fluoroglutamate isomers, such as 4-fluoroglutamate, have successfully employed chiral GC-MS to differentiate between enantiomers. For instance, chiral GC-MS analysis of culture supernatants revealed selective degradation of the L-isomer of fluoroglutamate. ucd.ie The application of chiral GC-MS for fluoroglutamate typically involves derivatization of the compound to form volatile and separable diastereomers or to enhance separation on a chiral stationary phase. ucd.iejfda-online.comresearchgate.net A common approach involves preparing N-trifluoroacetyl methyl esters of the enantiomers. ucd.ie These derivatized samples can then be injected onto a chiral column, such as a Chirasil-L-val column, for separation. ucd.ie The separated enantiomers are subsequently detected and identified by mass spectrometry. ucd.ie This hyphenated technique allows for both the chromatographic separation based on chirality and the structural confirmation and quantification based on mass spectral data.

High Performance Liquid Chromatography (HPLC) for Compound Separation and Purity Assessment

High Performance Liquid Chromatography (HPLC) is widely used for the separation and purity assessment of various compounds, including fluorinated substances. chromatographyonline.comnih.govjasco-global.comlibretexts.org HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. libretexts.org This technique is suitable for analyzing compounds that are not sufficiently volatile or stable for GC analysis.

For this compound, HPLC can be employed to separate it from synthetic precursors, byproducts, and other impurities, thereby allowing for the assessment of its purity. chromatographyonline.com Reversed-phase HPLC, often utilizing a C18 stationary phase, is a common mode for the analysis of polar and moderately polar compounds like amino acid derivatives. chromatographyonline.comnih.gov The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like trifluoroacetic acid to optimize separation. chromatographyonline.comnih.gov

Detection in HPLC can be achieved by various methods, including UV/Vis detection if the compound has a chromophore, or more universally applicable detectors such as refractive index detectors, evaporative light-scattering detectors, charged-aerosol detectors, or mass spectrometers, especially for non-chromophoric analytes or for enhanced specificity. chromatographyonline.com The purity of a sample can be determined by analyzing the chromatogram and calculating the area percentage of the main peak relative to other detected peaks. chromatographyonline.com HPLC can also be adapted for chiral separation of this compound enantiomers, often involving pre-column derivatization to form diastereomers that can be separated on a standard achiral column. nih.gov

Spectroscopic Techniques

Spectroscopic methods provide valuable information about the structure and composition of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), particularly when coupled with chromatography, are essential tools in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Fluoride (B91410) Detection

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structural elucidation of organic molecules. diva-portal.orgresearchgate.net It provides detailed information about the arrangement of atoms within a molecule based on the magnetic properties of atomic nuclei. For this compound, both proton (¹H) NMR and carbon-13 (¹³C) NMR can be used to confirm its structure by analyzing the chemical shifts, splitting patterns, and integration of signals corresponding to different hydrogen and carbon atoms. researchgate.net

NMR can also be used for the detection of fluoride ions, which might be relevant when studying the metabolism or degradation of fluorinated compounds like this compound. researchgate.net

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly powerful for the analysis of fluorine-containing compounds due to the high natural abundance and sensitivity of the ¹⁹F nucleus. diva-portal.orgnih.govnih.govbeilstein-journals.orgnih.govrsc.org ¹⁹F NMR provides a highly specific tool for the detection, identification, and quantification of fluorinated compounds and their metabolites in various matrices, including biological samples. nih.govnih.govnih.gov

For this compound, ¹⁹F NMR can directly detect the fluorine atom and provide information about its chemical environment, which is crucial for confirming the presence of the compound and elucidating the structure of any fluorinated metabolites. Changes in the chemical shift and splitting pattern of the ¹⁹F signal can indicate structural modifications or interactions with the surrounding environment. beilstein-journals.org ¹⁹F NMR is also valuable for quantitative analysis of fluorinated compounds, offering advantages such as speed and minimal sample preparation in some cases. diva-portal.orgrsc.org It can provide both quantitative and structural information simultaneously and has been shown to detect fluorinated compounds that might be missed by other methods like mass spectrometry. nih.gov

Mass Spectrometry (MS) Coupled with Chromatography

Mass spectrometry (MS) coupled with chromatography (GC-MS or LC-MS) is a widely used analytical approach that combines the separation power of chromatography with the detection and identification capabilities of mass spectrometry. thermofisher.comwikipedia.orgmdpi.com This hyphenated technique is essential for analyzing complex mixtures containing this compound.

In GC-MS or LC-MS analysis of this compound, the chromatographic system separates the compound from other components in the sample. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions and their relative abundance, generating a mass spectrum. This mass spectrum serves as a fingerprint that can be used to identify the compound by comparing it to spectral libraries or known standards. jasco-global.comwikipedia.org

Coupling MS with chromatography provides high sensitivity and selectivity for the detection and quantification of this compound, even at low concentrations in complex matrices. thermofisher.comwikipedia.orgmdpi.com Different types of mass analyzers (e.g., quadrupole, ion trap, time-of-flight, and triple quadrupole) and ionization techniques (e.g., electron ionization for GC-MS, electrospray ionization for LC-MS) can be employed depending on the specific analytical requirements. nih.govwikipedia.orgmdpi.com Tandem mass spectrometry (MS/MS) provides additional structural information by fragmenting selected ions and analyzing the resulting product ions, which can enhance the confidence of identification and enable more accurate quantification in complex samples. mdpi.com

Other Quantitative Assays Relevant to Research

Beyond spectroscopic and chromatographic techniques, several other quantitative assays are valuable in studies involving this compound. These methods often focus on specific aspects of its chemical or biological interactions, such as the release of fluoride ions or the production of ammonia (B1221849) during metabolic processes.

Fluoride Ion-Selective Electrode for Defluorination Studies

The Fluoride Ion-Selective Electrode (ISE) is a potentiometric sensor specifically designed to measure the concentration of free fluoride ions in a solution ato.comtruman.edu. This makes it a highly relevant tool for studying the defluorination of fluorinated compounds like this compound, where the cleavage of the carbon-fluorine bond releases inorganic fluoride into the surrounding medium ucd.ienih.govacs.org.

The principle of the fluoride ISE relies on a solid-state membrane, typically made of a lanthanum fluoride crystal, which exhibits selective permeability to fluoride ions ato.comtruman.edu. When the electrode is immersed in a sample solution containing fluoride ions, an electrical potential develops across the membrane. This potential is proportional to the logarithm of the fluoride ion activity (which approximates concentration in dilute solutions) according to the Nernst equation truman.edu. The potential is measured against a stable reference electrode, and the difference in potential is used to determine the fluoride concentration ato.comtruman.edu.

For accurate measurements using a fluoride ISE, particularly in complex biological matrices or buffers, a Total Ionic Strength Adjustment Buffer (TISAB) is often added to samples and standards d-nb.infoepa.gov. TISAB serves multiple purposes: it adjusts the ionic strength of all solutions to a constant high level, minimizing variations in activity coefficients; it buffers the pH to an optimal range (typically pH 5-5.5) for the electrode's response; and it contains a chelating agent (such as CDTA or citrate) to complex polyvalent cations like aluminum and iron, which can otherwise bind to fluoride ions and reduce the free fluoride concentration measured by the electrode d-nb.infoepa.gov.

Fluoride ISEs have been successfully applied in studies investigating the enzymatic or microbial defluorination of fluorinated compounds, including 4-fluoroglutamate, a close analog of this compound ucd.ienih.govacs.org. By monitoring the increase in fluoride concentration over time in experiments where this compound is incubated with enzymes, cell extracts, or whole cells, researchers can quantify the rate and extent of defluorination ucd.ie. Studies have shown good correlation between fluoride release measured by ISE and other methods like 19F NMR spectroscopy, confirming its utility in tracking defluorination ucd.ienih.gov.

While the fluoride ISE provides a direct and relatively simple method for quantifying released fluoride, it is important to note potential interferences and ensure proper calibration and sample preparation, including the use of TISAB epa.gov.

Ammonia Assay Kits for Metabolic Product Quantification

The metabolism of amino acids, including glutamate (B1630785) and its fluorinated analogs like this compound, can involve deamination reactions, which result in the release of ammonia. Quantifying the production of ammonia is therefore a relevant approach in studies investigating the metabolic fate of this compound, particularly in biological systems. Ammonia assay kits provide a convenient and sensitive means to measure ammonia concentration in various sample types, including biological fluids and cell extracts sigmaaldrich.comelabscience.combiotrend.combiocompare.combioassaysys.com.

Ammonia assay kits typically employ either enzymatic or colorimetric/fluorometric detection principles biotrend.combiocompare.combioassaysys.com. Enzymatic kits often utilize the enzyme glutamate dehydrogenase, which catalyzes the reductive amination of α-ketoglutarate to glutamate, with the concomitant oxidation of NADH to NAD+ in the presence of ammonia sigmaaldrich.comelabscience.combiocompare.comabcam.com. The decrease in NADH concentration, measured by the decrease in absorbance at 340 nm or fluorescence at specific wavelengths, is directly proportional to the ammonia concentration in the sample sigmaaldrich.comelabscience.combiocompare.com.

Colorimetric or fluorometric kits often rely on the Berthelot reaction or reactions involving o-phthalaldehyde (B127526) biotrend.combioassaysys.comabcam.comfujifilm.com. In the Berthelot reaction-based assays, ammonia reacts with phenol (B47542) and hypochlorite (B82951) in the presence of a catalyst to form indophenol, a blue-colored compound whose absorbance is measured spectrophotometrically fujifilm.com. O-phthalaldehyde-based assays involve the reaction of o-phthalaldehyde with ammonia and a thiol to form a fluorescent product bioassaysys.comabcam.com. The intensity of the color or fluorescence is directly proportional to the ammonia concentration biotrend.combioassaysys.comabcam.com.

Ammonia assay kits are suitable for analyzing ammonia in a variety of biological samples, including serum, plasma, urine, cell cultures, and tissue extracts sigmaaldrich.comelabscience.com. Their application in research on fluoroglutamates allows for the assessment of deamination pathways and the quantification of ammonia produced as a metabolic byproduct ucd.ie. For instance, studies on the degradation of 4-fluoroglutamate by bacteria have used ammonia assay kits to demonstrate the production of ammonia alongside fluoride, indicating a deamination-defluorination process ucd.ie.

These kits offer advantages in terms of simplicity, speed, and suitability for high-throughput analysis, making them valuable tools for screening and quantifying ammonia production in numerous samples from metabolic studies bioassaysys.comabcam.com.

Future Directions and Research Opportunities

Development of Novel Stereoselective Synthetic Pathways for 3-Fluoroglutamates

The synthesis of 3-fluoroglutamate presents challenges, particularly in achieving high stereoselectivity. This compound exists as multiple stereoisomers (L-threo, L-erythro, D-threo, and D-erythro), and the biological activity and interactions of these isomers can differ significantly. While methods for the synthesis of L-threo and L-erythro isomers of 3-fluoroglutamic acid via fluorodehydroxylation and enzymatic resolution have been reported acs.org, and enzymatic methods using glutamate (B1630785) dehydrogenase have facilitated the synthesis of optically pure (2R,3R)- and (2R,3S)-3-fluoroglutamic acids acs.org, the development of more efficient and broadly applicable stereoselective synthetic routes remains a key area for future research.

Current methods for obtaining enantiomerically pure fluorinated amino acids can be expensive, labor-intensive, and may result in low yields ucd.ie. Novel approaches are needed to synthesize individual stereoisomers with high enantiomeric and diastereomeric purity on a larger scale. This could involve exploring new chemical catalytic systems, including those leveraging frustrated Lewis pairs for stereoselective C-F activation nih.gov, or developing novel biocatalytic processes utilizing enzymes engineered for specific stereochemical outcomes. Advances in stereospecific synthesis of related fluorinated amino acids, such as 4-fluoroglutamic acids, highlight the potential for similar progress with this compound researchgate.netucd.ie. The goal is to provide researchers with ready access to all stereoisomers of this compound to enable comprehensive studies of their distinct biological roles.

Exploration of Undiscovered Enzymatic Interactions and Metabolic Fates of Fluoroglutamates

Understanding the enzymatic interactions and metabolic fate of this compound is crucial for its application as a biological probe. Research on related fluorinated glutamates, such as 4-fluoroglutamate, has revealed interactions with various enzymes involved in amino acid metabolism, including glutamate dehydrogenase, glutamine synthetase, and several aminotransferases nih.govresearchgate.net. Notably, a novel γ-elimination reaction catalyzed by alanine (B10760859) aminotransferase with (2S,4R)4-fluoroglutamate has been observed, leading to defluorination nih.govresearchgate.net. Bacterial degradation pathways involving defluorination and deamination of 4-fluoroglutamate have also been identified ucd.ie.

Future research should focus on systematically investigating the interactions of all stereoisomers of this compound with a wider range of enzymes and metabolic pathways in vitro and in vivo. This includes exploring potential interactions with enzymes specific to glutamate metabolism, neurotransmission, and other relevant cellular processes. Identifying the enzymes that can metabolize this compound, the specific reactions they catalyze, and the resulting metabolic products is essential. Furthermore, studying the stereoselectivity of these enzymatic transformations will provide insights into how different isomers are processed within biological systems. For instance, studies have examined the interaction of L-threo and L-erythro isomers of this compound with glutamate decarboxylase from Escherichia coli portlandpress.comresearchgate.net. Uncovering previously unknown enzymatic interactions and mapping the complete metabolic fate of each this compound stereoisomer will enhance their utility as probes and inform the design of future fluorinated analogues.

Expansion of Fluoroglutamate Analogues as Probes for Diverse Biological Pathways

Fluorinated amino acids, including fluoroglutamates, serve as valuable tools for probing enzyme mechanisms and biological pathways ucd.ieacs.org. (2S,4R)4-fluoroglutamine and (2S,4R)4-fluoroglutamate have been suggested as probes for studying nitrogen metabolism and the methionine salvage pathway in various organisms nih.govresearchgate.net. Radiolabeled fluoroglutamate analogues, such as [18F]4-fluoroglutamine, have shown promise as PET biomarkers for assessing glutamine transport and metabolism in cancer turkupetcentre.netresearchgate.netnih.gov.

Future research should focus on expanding the repertoire of this compound analogues and exploring their applications as probes in diverse biological contexts. This could involve synthesizing this compound derivatives with modifications at different positions or incorporating isotopes (like 18F, 13C, or 15N) for imaging or metabolic tracing studies. These analogues could be designed to selectively target specific transporters, enzymes, or receptors involved in glutamate signaling, metabolism, or related pathways. For example, developing analogues that selectively interact with different glutamate receptors or transporters could help elucidate their roles in health and disease. Furthermore, exploring the use of this compound analogues in studying conditions where glutamate metabolism is altered, such as neurodegenerative diseases, metabolic disorders, or cancer, holds significant potential. The development of fluorescently labeled this compound analogues could also provide valuable tools for live-cell imaging and high-throughput screening applications mdpi.comnih.gov.

Refinement of Analytical and Imaging Methodologies for Enhanced Sensitivity and Specificity in Research

Accurate and sensitive detection and quantification of this compound and its metabolites are critical for biological studies. Current analytical methods for fluorinated amino acids include techniques such as HPLC, GC-MS, and 19F NMR spectroscopy ucd.ieaacrjournals.orgnih.govresearchgate.net. HPLC methods have been developed to separate fluoroglutamine and fluoroglutamate aacrjournals.orgnih.govresearchgate.net, and chiral GC-MS has been used for the analysis of fluoroglutamate enantiomers ucd.ie.

Future efforts should focus on refining existing analytical and imaging methodologies and developing new ones to enhance sensitivity, specificity, and spatial/temporal resolution. This includes improving chromatographic separation techniques to better resolve all possible stereoisomers and metabolites of this compound in complex biological matrices. Developing more sensitive mass spectrometry methods, perhaps coupled with novel derivatization strategies, could enable the detection and quantification of low concentrations of this compound and its transformation products. For imaging applications, particularly PET, research is needed to develop 18F-labeled this compound analogues with improved pharmacokinetic properties and target specificity. Advances in imaging techniques like MRI and ultrasound, while not directly focused on this compound in the provided results, illustrate the broader progress in biological imaging that could potentially be adapted or combined with fluorinated probes in the future mdpi.comnih.govnih.gov. Furthermore, integrating analytical techniques with imaging modalities could provide a more comprehensive understanding of the spatial distribution and metabolic fate of this compound in biological systems.

Q & A

Q. How can researchers optimize in vivo delivery of this compound to bypass the blood-brain barrier?

- Methodological Answer : Test prodrug strategies (e.g., esterification of carboxyl groups) to enhance lipophilicity. Intracerebroventricular (ICV) infusion or convection-enhanced delivery (CED) provides direct CNS access. Validate delivery efficiency via CSF sampling and -MRS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.